molecular formula C9H4Br2ClN3O2 B15277917 3,4-Dibromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid

3,4-Dibromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B15277917
M. Wt: 381.41 g/mol
InChI Key: SJAXEHXVZNSMJB-UHFFFAOYSA-N
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Description

3,4-Dibromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination of a pyrazole derivative followed by chlorination and subsequent carboxylation. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove halogen atoms or reduce other functional groups within the molecule.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

3,4-Dibromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 3,4-Dibromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms and the pyrazole ring contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichloro-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid
  • 3,4-Dibromo-1-(3-fluoropyridin-2-yl)-1H-pyrazole-5-carboxylic acid
  • 3,4-Dibromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-4-carboxylic acid

Uniqueness

Compared to similar compounds, 3,4-Dibromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid stands out due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. The combination of bromine and chlorine atoms in the pyrazole ring provides unique chemical properties that can be exploited in various applications.

Properties

Molecular Formula

C9H4Br2ClN3O2

Molecular Weight

381.41 g/mol

IUPAC Name

4,5-dibromo-2-(3-chloropyridin-2-yl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C9H4Br2ClN3O2/c10-5-6(9(16)17)15(14-7(5)11)8-4(12)2-1-3-13-8/h1-3H,(H,16,17)

InChI Key

SJAXEHXVZNSMJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)N2C(=C(C(=N2)Br)Br)C(=O)O)Cl

Origin of Product

United States

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